Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Description
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a synthetic chromenone derivative characterized by a coumarin (2-oxochromene) backbone substituted with a 4-methoxyphenyl group at position 3 and an ethoxyacetate ester at position 5. Chromenones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and vasodilatory effects. The methoxy and ester substituents in this compound likely modulate its physicochemical properties, such as lipophilicity and bioavailability, which influence its biological interactions .
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDXWNPVRVFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate typically involves the condensation of 4-methoxyphenylglyoxal with 7-hydroxy-4-methylcoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds. These products are of interest for their potential biological activities and applications in material science .
Scientific Research Applications
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its cellular uptake and distribution .
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares key structural features, molecular properties, and reported bioactivities of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate with similar chromenone derivatives:
*Note: The molecular formula for the target compound is inferred based on structural analogs.
Key Observations
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ). Diethylaminoethyl in Carbocromen () confers vasodilatory properties, likely due to its basic amine group interacting with ion channels.
Ester Modifications: Replacement of the ethoxyacetate group with 2-ethoxyethyl propanoate (as in ) introduces a longer alkyl chain, which may alter solubility and tissue penetration.
Lipophilicity Trends :
- The trifluoromethyl group in significantly increases lipophilicity (XLogP3: ~3.5), making it more membrane-permeable than the target compound (estimated XLogP3: ~2.8).
Biological Activity
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate, with the molecular formula C20H18O6, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chromen-2-one core and is characterized by a methoxyphenyl group and an ethyl ester moiety. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.35 g/mol |
| CAS Number | 869080-40-0 |
| Melting Point | 188.5 - 189.3 °C |
The biological activity of this compound is attributed to its interaction with various molecular targets. The chromen-2-one core can modulate enzyme activity and receptor interactions, while the methoxyphenyl group enhances binding affinity. The ester moiety aids in cellular uptake, facilitating its distribution within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. This compound may serve as a lead compound in developing novel anticancer agents .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at various concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Research
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these results, demonstrating the compound's potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
